5-Bromo Substitution Increases PI3K p110α Inhibitory Potency Relative to 5-Ethyl and 5-Vinyl Analogs
In a systematic SAR study of the pyrazolo[1,5-a]pyridine scaffold, substitution at the 5-position with bromo, nitrile, methoxy, and cyano groups produced compounds with increased potency against the p110α isoform of PI3K, whereas substitution with ethyl and vinyl groups decreased activity [1]. Furthermore, a methyl substitution on the hydrazone linker resulted in a 14-fold decrease in p110α potency [1]. Within this class, the lead compound 5x (bearing the pyrazolo[1,5-a]pyridine core) achieved a p110α IC₅₀ of 0.9 nM with demonstrated selectivity over p110β and p110δ isoforms [1] [2]. The 5-bromo analog (compound 1 in the Kendall 2014 study) exhibited p110α IC₅₀ = 0.0009 μM (0.9 nM), p110β IC₅₀ = 0.046 μM, and p110δ IC₅₀ = 0.049 μM, confirming that the 5-bromo substitution contributes to both potency and isoform selectivity [2].
| Evidence Dimension | PI3K p110α inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 5-Bromo-substituted pyrazolo[1,5-a]pyridine (compound 1): p110α IC₅₀ = 0.0009 μM (0.9 nM) [2] |
| Comparator Or Baseline | 5-Ethyl or 5-vinyl substituted analogs: decreased activity (no precise IC₅₀ reported, but qualitatively less potent) [1]. Hydrazone N-methyl analog: 14-fold decrease in p110α potency [1]. |
| Quantified Difference | 5-Bromo: IC₅₀ = 0.9 nM (reference compound 1); 5-Ethyl/5-Vinyl: activity decreased; N-Methyl hydrazone: 14-fold less potent [1]. The 2-carboxylate methyl ester in the target compound provides a synthetic entry point absent in compound 1. |
| Conditions | In vitro enzymatic assay against recombinant p110α, p110β, and p110δ class Ia PI3K isoforms; MedChemComm 2014, Table 1 [2]. |
Why This Matters
Procurement of the 5-bromo congener provides the substitution pattern validated for optimal PI3K p110α potency, avoiding the activity loss observed with 5-ethyl, 5-vinyl, or N-methyl modifications.
- [1] Kendall, J. D., O'Connor, P. D., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorg. Med. Chem., 20(1), 69–85. Compound 5x: p110α IC₅₀ = 0.9 nM. SAR: 5-bromo, nitrile, methoxy, cyano increase potency; 5-ethyl, 5-vinyl decrease activity; N-methyl hydrazone causes 14-fold potency loss. View Source
- [2] Kendall, J. D., et al. (2014). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 5, 41–46. Table 1: Compound 1 p110α IC₅₀ = 0.0009 μM, p110β IC₅₀ = 0.046 μM, p110δ IC₅₀ = 0.049 μM. View Source
